molecular formula C30H25F4N5O4 B1192348 BMS-986139

BMS-986139

Katalognummer: B1192348
Molekulargewicht: 595.55
InChI-Schlüssel: AZUHPIPRWNNVET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-986139 is a pan-genotype inhibitor of HCV NS5B polymerase via binding to the primer grip site.

Wissenschaftliche Forschungsanwendungen

Biodegradable Metals and Biomaterials

  • Definition and Classification : Biodegradable metals (BMs) are increasingly used in medical device applications, offering a combination of degradable properties and mechanical integrity for various clinical scenarios. (Witte, 2018).
  • Application in Healthcare : BMs like Mg-based, Fe-based, and Zn-based alloys have seen clinical trials and applications due to their biodegradability, matching the healing rates of tissues, and offering novel solutions in medical device engineering (Li, Zheng, & Qin, 2014).

Precision Medicine and Biomarkers

  • Innovations in Patient Care : Leveraging biomarkers (BMs) in precision medicine contributes to more accurate diagnosis and treatment, enhancing patient-centric care by utilizing genetic, genomics, and epigenetic data (Seyhan & Carini, 2019).

Biological Monitoring in Occupational Health

  • Assessment of Exposure and Effects : BMs are critical in assessing individual human exposure to occupational risk factors, with an exponentially growing number of research papers emphasizing its importance in occupational health risk assessment (OHRA) and practice (Manno et al., 2010).

Carbon Capture and Storage

  • Environmental Applications : Bioinspired materials (BMs) are gaining attention for their use in environmental applications like carbon capture and storage (CCS), offering a way to mimic natural processes for environmental remediation and renewable energy production (Kumar & Kim, 2016).

Business Models in Technology and Travel Industry

  • Digital Transformation : The integration of BMs in the travel industry represents a significant shift in digital business models, driving innovation and framing new configurations in the industry. This shift emphasizes the role of technology in transforming traditional business landscapes (Perelygina, Kucukusta, & Law, 2022).

Eigenschaften

Molekularformel

C30H25F4N5O4

Molekulargewicht

595.55

IUPAC-Name

5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide

InChI

InChI=1S/C30H25F4N5O4/c1-29(2,28-36-15-42-39-28)38-25(40)18-6-4-5-17(13-18)20-14-21-23(26(41)35-3)24(16-7-9-19(31)10-8-16)43-27(21)37-22(20)11-12-30(32,33)34/h4-10,13-15H,11-12H2,1-3H3,(H,35,41)(H,38,40)

InChI-Schlüssel

AZUHPIPRWNNVET-UHFFFAOYSA-N

SMILES

O=C(C1=C(C2=CC=C(F)C=C2)OC3=NC(CCC(F)(F)F)=C(C4=CC=CC(C(NC(C)(C5=NOC=N5)C)=O)=C4)C=C31)NC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS986139;  BMS 986139;  BMS-986139

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (879 mg, 2.31 mmol) was added to stirring solution of 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid (750 mg, 1.54 mmol), N-ethyl-N-isopropylpropan-2-amine (0.81 ml, 4.6 mmol) and 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (277 mg, 1.70 mmol) in DMF (10 ml) at rt. The mixture was allowed to stir at rt for 1 h. The reaction mixture was then concentrated and purified on silica gel (Biotage, EtOAc/DCM gradient, fraction collection at λ=254 nm) to give the expected product 5-(3-(2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide (711 mg, 1.17 mmol, 76% yield) consistent by LCMS and NMR. LC-MS retention time: 1.76 min; m/z (MH+): 596. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna 3u C18 2.0×30 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 1 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 2 min, a hold time of 1 min, and an analysis time of 3 min where solvent A was 10% acetonitrile/90% H2O/0.1% trifluoroacetic acid and solvent B was 10% H2O/90% acetonitrile/0.1% trifluoroacetic acid. MS data was determined using a Micromass Platform for LC in electrospray mode. 1H NMR (500 MHz, DMSO-d6) δ 9.43 (s, 1H), 8.77 (s, 1H), 8.51 (q, J=4.3 Hz, 1H), 8.11-8.03 (m, 1H), 7.98 (s, 1H), 7.93 (d, J=7.6 Hz, 1H), 7.90 (s, 1H), 7.70 (m, 1H), 7.62 (m, 1H), 7.41 (t, J=8.8 Hz, 2H), 3.04 (m, 2H), 2.82 (d, J=4.4 Hz, 3H), 2.75 (m, 2H), 1.71 (s, 6H); 13C NMR (126 MHz, DMSO-d6) δ 173.9, 166.4, 165.7, 162.4, 163.0 (d, J=247.5 Hz), 158.7, 151.9, 151.3, 138.7, 134.7, 133.0, 132.2, 131.6, 129.9 (d, J=8.2 Hz), 128.4, 127.1, 127.4 (q, J=275.0 Hz), 125.2, 117.5, 116.0 (d, J=22.5 Hz), 112.6, 51.1, 31.4 (q, J=27.5 Hz), 27.2, 26.6, 26.2; 19F NMR (470 MHz, DMSO-d6) δ 64.8, −109.9 HRMS (+ESI)(MH+) Calcd for C30H26F4N5O4: 596.1915. Found 596.1901; IR (KBr powder) 3600-2800, 1650-1638, 1510 cm−1. Anal Calcd. (%) for C30H25F4N5O4: C, 60.50; H, 4.23; N, 11.76. Found: C, 60.61; H, 4.01; N, 11.56.
Name
3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
expected product
Name
2-(4-fluorophenyl)-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986139
Reactant of Route 2
Reactant of Route 2
BMS-986139
Reactant of Route 3
Reactant of Route 3
BMS-986139
Reactant of Route 4
Reactant of Route 4
BMS-986139
Reactant of Route 5
Reactant of Route 5
BMS-986139
Reactant of Route 6
Reactant of Route 6
BMS-986139

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.